REACTION_SMILES
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[Cl:19][c:20]1[c:21]([N:22]2[CH2:23][CH:24]([NH2:25])[CH2:26]2)[n:27][cH:28][c:29]([C:30]([F:31])([F:32])[F:33])[cH:34]1.[n:1]1[c:2]([N:7]2[CH2:8][CH:9]([NH:11][C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:10]2)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([N:7]2[CH2:8][CH:9]([NH2:11])[CH2:10]2)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CN(c2ncc(C(F)(F)F)cc2Cl)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CN(c2ccccn2)C1
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Name
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Type
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product
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Smiles
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NC1CN(c2ccccn2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |